molecular formula C26H40N2O B079701 alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide CAS No. 14722-20-4

alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide

Cat. No. B079701
CAS RN: 14722-20-4
M. Wt: 396.6 g/mol
InChI Key: KVLFTRVAUZGXFO-UHFFFAOYSA-N
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Description

Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide, also known as DPA, is a synthetic compound that belongs to the family of naphthaleneacetamides. It has been extensively studied for its various biochemical and physiological effects. The compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter.

Mechanism Of Action

The mechanism of action of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide increases the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been found to have anti-inflammatory and anticonvulsant properties, although the exact mechanism of action is not fully understood.

Biochemical And Physiological Effects

Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been found to have various biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and prevent seizures. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been found to have antioxidant properties, making it a potential therapeutic agent for the treatment of various oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in various biological processes. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has anti-inflammatory and anticonvulsant properties, making it a useful tool for studying the mechanisms of these processes. However, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has some limitations for lab experiments. It is a synthetic compound, and its effects may differ from those of natural compounds. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide may have off-target effects, making it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide. One potential direction is the development of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide-based therapeutics for the treatment of Alzheimer's disease. Additionally, the anti-inflammatory and anticonvulsant properties of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide make it a potential therapeutic agent for the treatment of various inflammatory and neurological diseases. Further studies are needed to fully understand the mechanisms of action of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide and its potential therapeutic applications.
Conclusion
In conclusion, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. It is a potent inhibitor of acetylcholinesterase and has anti-inflammatory and anticonvulsant properties. alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has several advantages for lab experiments, although it also has some limitations. Further studies are needed to fully understand the mechanisms of action of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide involves the reaction of 1-naphthaleneacetic acid with N,N-dipropyl-3-aminopropylamine and isopropyl chloroacetate. The reaction is carried out in the presence of a catalyst and yields alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide as a white crystalline solid. The purity of the compound can be further increased by recrystallization.

Scientific Research Applications

Alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been extensively studied for its various scientific research applications. It has been found to be a potent inhibitor of acetylcholinesterase, making it a potential therapeutic agent for the treatment of Alzheimer's disease. alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases. Additionally, alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide has been found to have anticonvulsant properties, making it a potential therapeutic agent for the treatment of epilepsy.

properties

CAS RN

14722-20-4

Product Name

alpha-(3-(Dimethylamino)propyl)-N,N-dipropyl-alpha-isopropyl-1-naphthaleneacetamide

Molecular Formula

C26H40N2O

Molecular Weight

396.6 g/mol

IUPAC Name

5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-yl-N,N-dipropylpentanamide

InChI

InChI=1S/C26H40N2O/c1-7-18-28(19-8-2)25(29)26(21(3)4,17-12-20-27(5)6)24-16-11-14-22-13-9-10-15-23(22)24/h9-11,13-16,21H,7-8,12,17-20H2,1-6H3

InChI Key

KVLFTRVAUZGXFO-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C

Canonical SMILES

CCCN(CCC)C(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C

synonyms

α-[3-(Dimethylamino)propyl]-N,N-dipropyl-α-isopropyl-1-naphthaleneacetamide

Origin of Product

United States

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